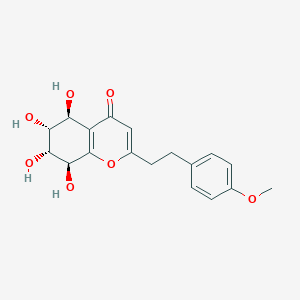

4'-Methoxyagarotetrol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H20O7 |

|---|---|

Molecular Weight |

348.3 g/mol |

IUPAC Name |

(5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one |

InChI |

InChI=1S/C18H20O7/c1-24-10-5-2-9(3-6-10)4-7-11-8-12(19)13-14(20)15(21)16(22)17(23)18(13)25-11/h2-3,5-6,8,14-17,20-23H,4,7H2,1H3/t14-,15+,16+,17-/m0/s1 |

InChI Key |

NRDKOXSXHXTKHR-HZMVEIRTSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@H]([C@@H]([C@@H]([C@H]3O)O)O)O |

Canonical SMILES |

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

4'-Methoxyagarotetrol: A Technical Guide to Its Natural Source and Isolation for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4'-Methoxyagarotetrol, a naturally occurring chromone derivative, for researchers, scientists, and drug development professionals. The document details its primary natural source, comprehensive isolation methodologies, and discusses the known biological activities of the broader class of compounds to which it belongs.

Introduction

This compound is a 2-(2-phenylethyl)chromone derivative that has been identified in the resinous heartwood of Aquilaria sinensis (Lour.) Gilg, commonly known as agarwood. This valuable medicinal plant has a long history of use in traditional medicine. The unique chemical constituents of agarwood, including chromone derivatives like this compound, are of significant interest to the scientific community for their potential therapeutic applications. This guide aims to provide a comprehensive resource for the extraction and study of this specific compound.

Natural Source

The exclusive natural source of this compound identified in the scientific literature is the agarwood produced by the tree species Aquilaria sinensis. Agarwood is a resinous wood formed in response to physical or pathological injury. The formation of agarwood and its chemical composition, including the concentration of this compound, can be influenced by the method of induction and the duration of resin formation.

Isolation and Purification Methodology

The preparative isolation and purification of this compound from Aquilaria sinensis is most effectively achieved using High-Speed Counter-Current Chromatography (HSCCC). This technique, a form of liquid-liquid partition chromatography, avoids the use of solid stationary phases, thus preventing the irreversible adsorption of the sample and allowing for high sample recovery.

General Experimental Protocol for Isolation

The following protocol is a generalized procedure based on established HSCCC methods for the separation of similar natural products.

1. Sample Preparation:

-

Dried and powdered agarwood from Aquilaria sinensis is extracted with a suitable organic solvent, such as 95% ethanol, at room temperature.

-

The resulting crude extract is concentrated under reduced pressure.

-

The concentrated extract is then suspended in water and partitioned with an immiscible organic solvent, for example, ethyl acetate, to obtain a fraction enriched with chromone derivatives.

2. HSCCC Procedure:

-

Instrumentation: A preparative HSCCC instrument equipped with a multi-layer coil and a suitable pump and detector is required.

-

Two-Phase Solvent System Selection: The selection of an appropriate two-phase solvent system is critical for successful separation. A common system for separating moderately polar compounds like this compound is a combination of n-hexane, ethyl acetate, methanol, and water. The optimal ratio is determined by preliminary experiments to achieve a suitable partition coefficient (K) for the target compound, ideally between 0.5 and 2.0.

-

Separation:

-

The HSCCC column is first filled with the stationary phase (typically the upper phase of the solvent system).

-

The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm).

-

The mobile phase (typically the lower phase) is pumped through the column at a constant flow rate.

-

Once hydrodynamic equilibrium is reached, the enriched sample, dissolved in a small volume of the biphasic solvent system, is injected.

-

The effluent is continuously monitored by a UV detector, and fractions are collected based on the resulting chromatogram.

-

3. Purification and Structure Elucidation:

-

The collected fractions containing this compound are combined and concentrated.

-

The purity of the isolated compound is assessed using High-Performance Liquid Chromatography (HPLC).

-

The chemical structure is confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

| Compound | Source Material | Induction Method | Yield/Content | Reference |

| Agarotetrol | Aquilaria sinensis | Artificial Induction | > 0.10% of dry wood | [1] |

| Agarotetrol | Medical-grade agarwood | Not specified | 805.4 µg from 63.17 mg extract | [2] |

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are currently lacking in the published literature. However, the broader class of 2-(2-phenylethyl)chromone derivatives isolated from agarwood has been reported to exhibit a range of biological activities, including anti-inflammatory, cytotoxic, antioxidant, and neuroprotective effects.[3][4]

One of the key signaling pathways implicated in the anti-inflammatory effects of some 2-(2-phenylethyl)chromone derivatives is the Nuclear Factor-kappa B (NF-κB) pathway.[5] Certain derivatives have been shown to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages.[5] This suggests that this compound may also possess anti-inflammatory properties by modulating this critical inflammatory pathway. Further research is required to validate this hypothesis.

Visualizations

Experimental Workflow

References

- 1. Methanol, CHROMASOLV™, for pesticide residue analysis Canadian Life Science Online [lifescience.ca]

- 2. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Elucidation of the Chemical Structure of 4'-Methoxyagarotetrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of 4'-Methoxyagarotetrol, a naturally occurring 2-(2-phenylethyl)chromone derivative isolated from Aquilaria sinensis (Lour.) Gilg.[1] This document outlines the typical experimental protocols for isolation and purification, and details the application of spectroscopic techniques for structural analysis. While the original raw spectroscopic data from the primary literature was not accessible for this review, this guide presents the expected data based on the known structure and analysis of closely related compounds. This information is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a member of the 2-(2-phenylethyl)chromone class of compounds, which are characteristic chemical constituents of agarwood, the resinous heartwood of Aquilaria species.[1] The molecular formula of this compound is C18H20O7, with a corresponding molecular weight of 348.35 g/mol . The elucidation of its precise chemical structure is fundamental to understanding its biosynthetic pathways, chemical properties, and potential pharmacological activities. The structural determination of such natural products relies on a combination of modern isolation techniques and spectroscopic analysis.

Isolation and Purification

The isolation of this compound from its natural source, Aquilaria sinensis, is typically achieved through a multi-step process involving extraction and chromatography. High-speed counter-current chromatography (HSCCC) has been specifically reported as an effective method for the preparative isolation and purification of this compound.

Experimental Protocol: Isolation and Purification

-

Preparation of Plant Material: Dried and powdered agarwood from Aquilaria sinensis is used as the starting material.

-

Solvent Extraction: The powdered material is subjected to extraction with a polar solvent, such as methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Crude Extract Preparation: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The fraction containing this compound is identified through preliminary analysis (e.g., thin-layer chromatography).

-

High-Speed Counter-Current Chromatography (HSCCC): The target fraction is subjected to HSCCC for preparative separation.

-

Two-Phase Solvent System: A suitable two-phase solvent system is selected. A common system for such compounds is a mixture of n-hexane-ethyl acetate-methanol-water in appropriate ratios.

-

Operation: The HSCCC column is first filled with the stationary phase, and then the mobile phase is pumped through the column at a specific flow rate while the apparatus is rotated at a high speed. The sample solution is injected into the column, and the effluent is continuously monitored by a UV detector.

-

Fraction Collection: Fractions are collected at regular intervals, and those containing the purified this compound are combined based on the chromatogram.

-

-

Purity Assessment: The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography (HPLC).

Structure Elucidation Workflow

The elucidation of the chemical structure of this compound involves a logical progression of spectroscopic analyses to determine its molecular formula, functional groups, and the connectivity of its atoms.

Spectroscopic Data Analysis

Disclaimer: The following spectroscopic data are expected values based on the known chemical structure of this compound and data from analogous compounds. The original raw data was not available for inclusion in this guide.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the molecule.

Experimental Protocol: High-resolution electrospray ionization mass spectrometry (HRESIMS) is a common technique for this purpose. The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

Data Presentation:

| Parameter | Expected Value |

| Ionization Mode | ESI+ |

| Expected [M+H]+ | m/z 349.1236 |

| Expected [M+Na]+ | m/z 371.1055 |

| Molecular Formula | C18H20O7 |

| Molecular Weight | 348.35 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Data Presentation:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~3050 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching |

| ~1650 | C=O stretching (α,β-unsaturated ketone) |

| ~1600, 1500 | C=C stretching (aromatic ring) |

| ~1250, 1030 | C-O stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the carbon skeleton and the relative stereochemistry.

Experimental Protocol: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).

4.3.1. ¹H NMR Data (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Aromatic H |

| ~7.1 | d | 2H | Aromatic H (A₂B₂ system) |

| ~6.9 | d | 2H | Aromatic H (A₂B₂ system) |

| ~6.2 | s | 1H | Olefinic H |

| ~4.0-4.5 | m | 4H | CH-O |

| ~3.8 | s | 3H | -OCH₃ |

| ~3.0 | m | 2H | -CH₂- |

| ~2.8 | m | 2H | -CH₂- |

4.3.2. ¹³C NMR Data (Expected)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C=O (ketone) |

| ~165 | C=C-O (chromone) |

| ~160 | Aromatic C-O |

| ~158 | Aromatic C |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C |

| ~125 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~110 | C=C (chromone) |

| ~70-80 | CH-O |

| ~55 | -OCH₃ |

| ~35 | -CH₂- |

| ~30 | -CH₂- |

2D NMR for Structural Connectivity

2D NMR experiments are crucial for assembling the final structure by establishing correlations between protons and carbons.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 4'-Methoxyagarotetrol in Aquilaria sinensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agarwood, the resinous heartwood of Aquilaria species, is a rich source of bioactive secondary metabolites, prominently featuring sesquiterpenes and 2-(2-phenylethyl)chromones (PECs). Among these, 4'-methoxyagarotetrol, a tetrahydroxy- and methoxy-substituted PEC, stands out for its potential pharmacological properties. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound in Aquilaria sinensis. While the complete pathway for this specific molecule is yet to be fully elucidated, this document synthesizes current knowledge on PEC biosynthesis in A. sinensis to construct a scientifically grounded hypothetical pathway. We present quantitative data from related studies, detail relevant experimental protocols, and provide visual representations of the metabolic and experimental workflows to facilitate further research and drug development endeavors.

Introduction

Aquilaria sinensis is a key species for the production of agarwood, a highly prized fragrant wood used in traditional medicine, incense, and perfumery. The formation of agarwood is a defense response to biotic and abiotic stress, leading to the accumulation of a complex array of secondary metabolites.[1] The two major classes of these compounds are sesquiterpenes and 2-(2-phenylethyl)chromones (PECs).[2] this compound is a natural chromone derivative found in Aquilaria sinensis.[3] Understanding its biosynthetic pathway is crucial for optimizing its production through biotechnological approaches and for exploring its therapeutic potential.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of 2-(2-phenylethyl)chromones, which involves the convergence of the phenylpropanoid and polyketide pathways. The key steps are proposed as follows:

-

Formation of the Phenylpropanoid Precursor: The pathway initiates with the conversion of L-phenylalanine to cinnamic acid, which is then activated to cinnamoyl-CoA. A series of reactions, including hydroxylation and methylation, likely leads to the formation of a 4-methoxyphenylacetyl-CoA precursor.

-

Polyketide Synthase (PKS) Activity: A type III polyketide synthase (PKS) is hypothesized to catalyze the condensation of the 4-methoxyphenylacetyl-CoA with three molecules of malonyl-CoA to form a polyketide intermediate.[4][5]

-

Cyclization and Aromatization: The polyketide intermediate undergoes cyclization and aromatization to form the characteristic chromone scaffold.

-

Hydroxylation and Additional Modifications: Subsequent hydroxylation steps at positions 5, 6, 7, and 8 of the benzopyran ring, likely catalyzed by cytochrome P450 monooxygenases (CYPs), would lead to the tetrahydroxy core structure. The stereochemistry of these hydroxyl groups is a critical aspect that requires further enzymatic characterization.

Visualizing the Proposed Pathway

Caption: Proposed biosynthetic pathway of this compound in Aquilaria sinensis.

Quantitative Data on Related Metabolites

| Compound Class | Compound Example | Induction Method | Time Post-Induction | Concentration/Content | Reference |

| Sesquiterpenes | α-gurjunene | Hydrodistillation after soaking | 7 days | 2.95% of essential oil | [6] |

| Sesquiterpenes | β-dihydroagarofuran | Headspace volatile analysis | Not specified | 53% of volatiles (in A. rostrata) | [7] |

| PECs & Sesquiterpenes | Total Ethanol Extract | Artificial Induction | 24 months | 47.23 ± 1.18% | [2] |

| Sesquiterpenes | α-cadinol | Hydrodistillation | Not specified | 19.40% of essential oil | [8] |

| Sesquiterpenes | 10-epi-γ-eudesmol | Hydrodistillation | Not specified | 13.39% of essential oil | [8] |

Experimental Protocols

The elucidation of biosynthetic pathways in A. sinensis relies on a combination of analytical chemistry and molecular biology techniques.

Metabolite Extraction and Analysis

A common workflow for the analysis of agarwood metabolites involves extraction followed by chromatographic separation and mass spectrometric detection.

Caption: General workflow for metabolite analysis in Aquilaria sinensis.

Detailed Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Sesquiterpene Analysis [6][9]

-

Sample Preparation: Agarwood chips are subjected to a pretreatment process, such as soaking in water for a specified duration (e.g., 7, 14, or 21 days).[6]

-

Extraction: The pre-treated chips are then subjected to hydrodistillation for an extended period (e.g., 3 days) to extract the essential oil.[6]

-

GC-MS Analysis: The extracted essential oil is analyzed using a GC-MS system.

-

Column: A silica capillary column, such as DB-1 (30 m x 0.25 mm x 0.25 µm), is typically used.[6]

-

Oven Temperature Program: An initial temperature of 80°C is held for 2 minutes, followed by a ramp of 10°C/min to 250°C, with a final hold time.[6]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 2 ml/min).[6]

-

Ionization: Electron impact (EI) ionization at 70 eV is commonly employed.[6]

-

-

Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST) and literature data for compound identification.

Gene Expression Analysis

Transcriptome analysis is a powerful tool to identify genes encoding the enzymes involved in the biosynthesis of agarwood constituents.

Caption: Workflow for transcriptome analysis to identify biosynthesis-related genes.

Key Findings from Transcriptome Studies:

-

Key Enzyme-Encoding Genes: Transcriptome analyses of wounded A. sinensis have identified numerous unigenes encoding key enzymes in the sesquiterpene biosynthesis pathway, including 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), DXP synthase (DXPS), farnesyl diphosphate synthase (FPS), and various sesquiterpene synthases (ASS).[10]

-

Wound and Elicitor Response: The expression of these genes is significantly upregulated in response to mechanical wounding and treatment with elicitors like methyl jasmonate (MJ), indicating their crucial role in agarwood formation.[10][11]

-

Transcription Factors: Transcription factors, such as those from the WRKY family, are believed to play a regulatory role in the expression of these biosynthetic genes.[12]

Conclusion and Future Directions

The biosynthesis of this compound in Aquilaria sinensis is an intricate process that is intrinsically linked to the broader metabolic network of 2-(2-phenylethyl)chromone production. While a definitive pathway remains to be elucidated, the proposed route, based on current knowledge of PEC biosynthesis, provides a solid framework for future research.

To fully unravel this pathway, future studies should focus on:

-

Functional Characterization of Enzymes: In vitro and in vivo functional characterization of candidate PKSs and CYPs from A. sinensis is essential to confirm their roles in the formation and modification of the chromone scaffold.

-

Metabolite Profiling: Advanced metabolite profiling techniques, such as UPLC-ESI-MS/MS, should be employed to track the accumulation of intermediates in the proposed pathway under different induction conditions.[4]

-

Multi-omics Approaches: Integrating genomics, transcriptomics, and metabolomics data will provide a comprehensive understanding of the genetic and regulatory networks governing the biosynthesis of this compound and other valuable agarwood constituents.[5]

A complete understanding of this biosynthetic pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this compound and other bioactive compounds from A. sinensis for pharmaceutical applications.

References

- 1. bioremake.com [bioremake.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound|CAS 123278-01-3|DC Chemicals [dcchemicals.com]

- 4. Monitoring the Chemical Profile in Agarwood Formation within One Year and Speculating on the Biosynthesis of 2-(2-Phenylethyl)Chromones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. biomedres.us [biomedres.us]

- 8. cropj.com [cropj.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification of genes related to agarwood formation: transcriptome analysis of healthy and wounded tissues of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Transcriptome Sequencing of Chemically Induced Aquilaria sinensis to Identify Genes Related to Agarwood Formation - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4'-Methoxyagarotetrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyagarotetrol is a naturally occurring chromone derivative isolated from the resinous heartwood of Aquilaria sinensis (Lour.) Gilg, commonly known as agarwood. This document provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of public research data, this guide summarizes the foundational information currently accessible and outlines the methodologies that would be employed for its full characterization and biological evaluation. While specific experimental data for this compound on cytotoxicity, anti-inflammatory, and neuroprotective activities are not yet published, this guide draws parallels from closely related compounds and describes the standard experimental protocols used in these assessments.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 123278-01-3 | [Commercial supplier data] |

| Molecular Formula | C₁₈H₂₀O₇ | [Commercial supplier data] |

| Molecular Weight | 348.35 g/mol | [Commercial supplier data] |

| Predicted Boiling Point | 609.7 ± 55.0 °C | [Predicted data from chemical databases] |

| Solubility | Data not available | |

| Melting Point | Data not available |

Note: The boiling point is a predicted value and has not been experimentally verified. Solubility and melting point data are not currently available in published literature.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not yet published. However, based on studies of similar compounds isolated from Aquilaria sinensis, the following methodologies would be standard.

Isolation and Purification of this compound

The isolation of this compound from Aquilaria sinensis would typically follow a bioassay-guided fractionation approach.

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of chromone derivatives from Aquilaria sinensis.

Detailed Steps:

-

Extraction: The air-dried and powdered wood of Aquilaria sinensis is extracted with a suitable organic solvent, such as 95% ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, which is often enriched with chromone derivatives, is subjected to repeated column chromatography on silica gel and Sephadex LH-20. Elution is performed with gradient solvent systems (e.g., chloroform-methanol) to separate the components based on polarity.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water gradient) to yield the pure compound.

Spectroscopic Characterization

The structural elucidation of the purified this compound would be achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) would be used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be conducted to establish the complete chemical structure, including the carbon skeleton and the positions of substituents.

In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the potential cytotoxic effects of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be performed.

Caption: Hypothesized inhibition of LPS-induced inflammatory pathways by this compound.

Experimental Approach:

-

Cell Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

-

Assays:

-

Measurement of nitric oxide (NO) production using the Griess assay.

-

Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

-

Analysis of the expression of iNOS and COX-2 by Western blotting or RT-qPCR.

-

Investigation of the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways by Western blotting.

-

Neuroprotective Activity

The neuroprotective effects of this compound could be assessed in neuronal cell models subjected to oxidative stress or excitotoxicity.

Potential Neuroprotective Signaling Pathway

Caption: Hypothesized neuroprotective mechanism of this compound via activation of the Nrf2 pathway.

Experimental Approach:

-

Cell Model: Human neuroblastoma (SH-SY5Y) or mouse hippocampal (HT22) cells treated with an oxidative stressor (e.g., hydrogen peroxide or glutamate).

-

Assays:

-

Measurement of cell viability using the MTT assay.

-

Quantification of intracellular reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.

-

Assessment of apoptosis by flow cytometry (Annexin V/PI staining) or TUNEL assay.

-

Analysis of the expression of antioxidant enzymes (e.g., HO-1, NQO1) and the nuclear translocation of Nrf2 by Western blotting and immunofluorescence.

-

Conclusion and Future Directions

This compound is a structurally interesting natural product from Aquilaria sinensis. While its physicochemical properties and biological activities are not yet well-documented, its chemical structure suggests potential for further investigation as a lead compound in drug discovery. Future research should focus on the complete spectroscopic characterization of this compound, followed by a systematic evaluation of its cytotoxic, anti-inflammatory, and neuroprotective properties. Elucidating the mechanisms of action and the signaling pathways involved will be crucial in determining its therapeutic potential.

Spectroscopic and Structural Elucidation of 4'-Methoxyagarotetrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Methoxyagarotetrol, a natural compound found in Aquilaria sinensis (Lour.). Due to the limited availability of direct spectroscopic data for this compound in publicly accessible databases, this document compiles and analyzes data from structurally analogous compounds to predict and interpret its spectral characteristics. This approach offers a robust framework for researchers engaged in the isolation, characterization, and synthetic development of this and related compounds.

Chemical Structure

This compound possesses a complex chemical architecture, featuring a chromone core linked to a highly substituted tetrahydroxytetralone-like moiety via a 2-(4-methoxyphenyl)ethyl group.

Molecular Formula: C₁₈H₂₀O₇ Molecular Weight: 348.35 g/mol SMILES: O=C1C2=C(--INVALID-LINK--O)O">C@HO)OC(CCC3=CC=C(C=C3)OC)=C1

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound, based on the analysis of its constituent structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are predicted to be complex due to the numerous stereocenters and aromatic protons. The data presented below is an amalgamation of reported values for 2-(2-(4-methoxyphenyl)ethyl)chromones and polyhydroxylated tetralone derivatives.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | H-5 (Chromone) |

| ~6.8 - 7.5 | m | 3H | H-6, H-7, H-8 (Chromone) |

| ~7.15 | d | 2H | H-2', H-6' (Methoxyphenyl) |

| ~6.85 | d | 2H | H-3', H-5' (Methoxyphenyl) |

| ~6.1 - 6.3 | s | 1H | H-3 (Chromone) |

| ~4.0 - 4.5 | m | 4H | CH-OH protons (Tetralone moiety) |

| 3.79 | s | 3H | -OCH₃ |

| ~2.8 - 3.1 | m | 4H | -CH₂-CH₂- (Ethyl bridge) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | C-4 (Chromone C=O) |

| ~160 - 165 | C-2, C-8a (Chromone) |

| ~158 | C-4' (Methoxyphenyl) |

| ~110 - 140 | Aromatic C (Chromone & Methoxyphenyl) |

| ~130 | C-2', C-6' (Methoxyphenyl) |

| ~114 | C-3', C-5' (Methoxyphenyl) |

| ~70 - 80 | CH-OH carbons (Tetralone moiety) |

| 55.3 | -OCH₃ |

| ~30 - 40 | -CH₂-CH₂- (Ethyl bridge) |

Mass Spectrometry (MS)

High-resolution mass spectrometry with a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 349.1231.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion | Fragmentation Pathway |

| 349.1231 | [M+H]⁺ | Protonated molecule |

| 331.1125 | [M+H - H₂O]⁺ | Loss of a water molecule from the polyol moiety. |

| 313.1019 | [M+H - 2H₂O]⁺ | Sequential loss of two water molecules. |

| 295.0914 | [M+H - 3H₂O]⁺ | Sequential loss of three water molecules. |

| 161.0597 | [C₁₀H₉O₂]⁺ | Cleavage of the ethyl bridge, yielding the 2-methylchromone fragment. |

| 135.0805 | [C₉H₁₁O]⁺ | Cleavage yielding the 4-methoxyphenylethyl cation. |

| 121.0648 | [C₈H₉O]⁺ | Tropylium ion from the 4-methoxyphenyl group. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to be characterized by strong absorptions from the hydroxyl, carbonyl, and aromatic functionalities.

Table 4: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretching (polyol) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1650 | Strong | C=O stretching (chromone) |

| ~1610, 1580, 1510 | Medium | C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretching (aryl ether, -OCH₃) |

| ~1100 - 1000 | Strong | C-O stretching (alcohols) |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data validation. Below are generalized protocols for NMR, MS, and IR analysis of natural products like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Instrument: A high-field NMR spectrometer (≥400 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with a spectral width of 12-16 ppm, a relaxation delay of 1-2 s, and 16-64 scans.

-

¹³C NMR: Acquire with a spectral width of 200-250 ppm, a relaxation delay of 2-5 s, and 1024 or more scans. DEPT-135 and DEPT-90 experiments should be performed to aid in carbon multiplicity assignment.

-

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and elucidating the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximity of protons.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). An acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source is ideal.

-

Data Acquisition:

-

Full Scan MS: Acquire data in both positive and negative ion modes over a mass range of m/z 100-1000.

-

Tandem MS (MS/MS): Select the molecular ion [M+H]⁺ or [M-H]⁻ for collision-induced dissociation (CID) to obtain fragmentation patterns. Varying the collision energy can provide more detailed structural information.

-

Infrared Spectroscopy Protocol

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Liquid/Solution: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Signaling Pathways and Biological Activity

2-(2-phenylethyl)chromones, the class of compounds to which this compound belongs, have been reported to exhibit a range of biological activities.[1][2][3] These activities suggest potential interactions with various cellular signaling pathways.

Caption: Potential biological activities of this compound.

The workflow for the spectroscopic analysis and characterization of this compound can be visualized as follows:

Caption: Workflow for spectroscopic analysis of this compound.

This guide serves as a foundational resource for the spectroscopic investigation of this compound. The predictive data and standardized protocols provided herein are intended to facilitate the unambiguous structural determination and further biological evaluation of this promising natural product.

References

In-depth Technical Guide: Potential Biological Activities of 4'-Methoxyagarotetrol

To the Valued Researchers, Scientists, and Drug Development Professionals,

This technical guide is intended to provide a comprehensive overview of the potential biological activities of 4'-Methoxyagarotetrol. However, a thorough review of currently available scientific literature reveals a significant scarcity of specific data on this compound.

The following sections address the core requirements of your request based on the limited information available.

Data Presentation

A comprehensive search for quantitative data regarding the biological activities of this compound, such as IC50 values, EC50 values, or percentage inhibition in various assays, did not yield any specific results. Therefore, a summary table of such data cannot be provided at this time.

Experimental Protocols

Detailed experimental methodologies for key experiments involving this compound are not described in the accessible scientific literature. To conduct research on this compound, investigators would need to develop and validate their own protocols based on the expected or hypothesized biological activities.

Signaling Pathways and Experimental Workflows

The molecular mechanisms and signaling pathways through which this compound may exert biological effects have not yet been elucidated. As a result, diagrams for signaling pathways or experimental workflows cannot be generated.

For illustrative purposes, a generalized workflow for screening novel natural compounds is provided below. This represents a potential approach that could be adapted for the investigation of this compound.

We recommend that researchers interested in this compound undertake primary research to characterize its biological profile. Such studies would be invaluable to the scientific community and could unveil novel therapeutic potentials for this natural compound.

References

In Silico Prediction of 4'-Methoxyagarotetrol Targets: A Technical Guide

Abstract: 4'-Methoxyagarotetrol, a chromone derivative isolated from Aquilaria sinensis, represents a class of natural products with potential therapeutic applications. However, its molecular targets and mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to identify and validate the protein targets of this compound. The guide details the methodologies for reverse docking and pharmacophore modeling, presents hypothetical results, and outlines experimental protocols for target validation, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Furthermore, it visualizes the intricate signaling pathways potentially modulated by this compound. This document is intended for researchers, scientists, and drug development professionals engaged in natural product research and computational drug discovery.

Introduction

This compound is a natural compound found in Aquilaria sinensis (Lour.)[1][2]. While its chemical structure is known, its biological activities and molecular targets are not well-documented in publicly available literature. Natural products are a rich source of novel therapeutic agents, and understanding their protein-ligand interactions is a critical step in the drug discovery process[3]. In silico methods provide a time- and cost-effective approach to predict potential protein targets for such orphan compounds, thereby guiding further experimental validation[4][5][6].

This guide outlines a hypothetical study to predict the targets of this compound, focusing on proteins involved in inflammatory and oncogenic signaling pathways, namely the NF-κB and MAPK pathways. These pathways are often implicated in the therapeutic effects of natural products. The workflow encompasses two primary in silico strategies: reverse docking to screen a broad range of potential targets and pharmacophore modeling to identify key chemical features for target interaction.

In Silico Target Prediction Methodologies

A multi-faceted in silico approach was conceptualized to predict the biological targets of this compound. This involves a broad-spectrum screening followed by a more refined feature-based analysis.

Reverse Docking

Reverse docking is a computational technique where a single ligand is docked against a large library of protein structures to identify potential binding partners[5][6][7][8][9]. This method is particularly useful for identifying potential off-target effects and for drug repositioning[5].

Experimental Protocol: Reverse Docking

-

Ligand Preparation: The 3D structure of this compound is generated and optimized using a molecular modeling software (e.g., ChemDraw, Avogadro). Energy minimization is performed to obtain a stable conformation.

-

Protein Target Library Preparation: A curated library of human protein crystal structures is obtained from the Protein Data Bank (PDB). This library should include key proteins from the NF-κB and MAPK signaling pathways (e.g., IKKβ, NF-κB p50/p65, JNK, p38 MAPK, ERK). All water molecules and co-crystallized ligands are removed from the protein structures, and polar hydrogens are added.

-

Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD) is used to perform the reverse docking calculations. The prepared this compound structure is docked into the defined binding sites of each protein in the library.

-

Scoring and Ranking: The binding affinity of this compound to each protein is calculated and expressed as a binding energy score (e.g., in kcal/mol). The protein targets are then ranked based on their binding scores, with lower binding energies indicating more favorable interactions.

-

Post-Docking Analysis: The top-ranked protein-ligand complexes are visually inspected to analyze the binding mode, including hydrogen bonds and hydrophobic interactions.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity[10][11][12][13]. A structure-based pharmacophore model can be generated from the binding poses obtained from reverse docking.

Experimental Protocol: Structure-Based Pharmacophore Modeling

-

Selection of Protein-Ligand Complex: The highest-ranked protein-ligand complex from the reverse docking study (e.g., this compound bound to IKKβ) is selected.

-

Feature Identification: The key interaction features between this compound and the amino acid residues in the protein's binding pocket are identified. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

-

Pharmacophore Model Generation: A pharmacophore model is generated based on the identified interaction features and their spatial arrangement. This model represents the hypothetical ideal ligand for the target protein.

-

Database Screening: The generated pharmacophore model is used as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL) to identify other molecules that fit the model and are therefore likely to bind to the same target.

Hypothetical In Silico Prediction Results

The following tables summarize the hypothetical quantitative data obtained from the in silico screening of this compound against key proteins in the NF-κB and MAPK signaling pathways.

Table 1: Hypothetical Reverse Docking Results for this compound

| Target Protein | Pathway | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| IKKβ | NF-κB | 1J7B | -8.5 | LYS44, GLU97, CYS99 |

| NF-κB (p50/p65) | NF-κB | 1VKX | -7.9 | ARG57, TYR60, LYS147 |

| JNK1 | MAPK | 4AWI | -8.2 | MET111, LYS55, GLN119 |

| p38α MAPK | MAPK | 1A9U | -7.6 | LYS53, MET109, THR106 |

| ERK2 | MAPK | 5ERK | -7.1 | LYS54, ASP111, GLN105 |

Table 2: Hypothetical Pharmacophore Model Features for this compound Binding to IKKβ

| Feature | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |

| Hydrogen Bond Acceptor | 12.3 | -5.6 | 21.8 | 1.5 |

| Hydrogen Bond Donor | 10.1 | -4.9 | 20.5 | 1.5 |

| Aromatic Ring | 14.5 | -7.2 | 23.1 | 2.0 |

| Hydrophobic | 11.8 | -6.5 | 22.4 | 1.8 |

Experimental Validation Protocols

The in silico predictions must be validated through experimental assays to confirm the binding and functional activity of this compound on the predicted targets.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique used to measure real-time biomolecular interactions[14][15][16]. It can determine the binding affinity (KD), and association (ka) and dissociation (kd) rate constants of an interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: The purified recombinant target protein (e.g., IKKβ) is immobilized on a sensor chip (e.g., CM5 chip) using amine coupling chemistry[16].

-

Analyte Preparation: this compound is dissolved in a suitable running buffer (e.g., HBS-EP+) containing a small percentage of DMSO to ensure solubility. A series of concentrations are prepared.

-

Interaction Analysis: The different concentrations of this compound are injected over the sensor chip surface. The binding is monitored in real-time by measuring the change in the refractive index, which is proportional to the mass of analyte bound to the immobilized ligand[15].

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction[17][18][19][20][21].

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: The purified target protein is placed in the sample cell, and this compound is loaded into the injection syringe. Both must be in the same buffer to minimize heats of dilution[20].

-

Titration: A series of small injections of this compound are made into the protein solution in the sample cell at a constant temperature.

-

Heat Measurement: The heat change upon each injection is measured by the instrument. As the protein becomes saturated with the ligand, the heat change per injection diminishes.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Cell-Based Assays

Cell-based assays are crucial for determining the functional effect of this compound on the predicted signaling pathways within a biological context[22][23][24][25].

Experimental Protocol: NF-κB Reporter Assay

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Cell Treatment: The transfected cells are treated with an NF-κB activator (e.g., TNF-α) in the presence and absence of varying concentrations of this compound.

-

Luciferase Assay: After a suitable incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: A decrease in luciferase activity in the presence of this compound would indicate inhibition of the NF-κB signaling pathway. The IC50 value can be calculated.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows and signaling pathways described in this guide.

In Silico Target Prediction Workflow.

Experimental Validation Workflow.

Simplified NF-κB Signaling Pathway.

Simplified MAPK Signaling Pathway.

Conclusion

This technical guide has detailed a hypothetical, yet scientifically plausible, framework for the in silico prediction of protein targets for the natural product this compound. By combining reverse docking and pharmacophore modeling, a prioritized list of potential targets within the NF-κB and MAPK signaling pathways can be generated. The subsequent experimental validation using biophysical and cell-based assays is essential to confirm these computational predictions and to elucidate the functional consequences of target engagement. This integrated approach of computational prediction followed by experimental validation provides a robust strategy for accelerating the discovery of the mechanism of action of novel natural products, paving the way for their potential development as therapeutic agents.

References

- 1. This compound|CAS 123278-01-3|DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Reverse Docking Service - CD ComputaBio [computabio.com]

- 7. Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine [jstage.jst.go.jp]

- 8. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 16. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]

- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 18. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]

- 19. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 21. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]

- 22. Validated Cell-Based Assays for Discovery and Screening | Thermo Fisher Scientific - IN [thermofisher.com]

- 23. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

4'-Methoxyagarotetrol: A Review of an Elusive Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyagarotetrol is a naturally occurring compound identified within Aquilaria sinensis (Lour.) Gilg, a tree species renowned for producing the highly valued resinous heartwood known as agarwood.[1] Despite its documented presence in this medicinally and culturally significant plant, a comprehensive body of research dedicated specifically to this compound remains elusive. This technical guide aims to synthesize the currently available information on this compound and to provide a broader context by reviewing the chemical constituents and biological activities of Aquilaria sinensis extracts, wherein this compound is found. Due to the limited specific data on this compound, this review will also encompass related compounds and the general pharmacological landscape of agarwood to provide a relevant framework for future research.

Chemical Profile of this compound

This compound is structurally characterized as a chromone derivative. While detailed spectroscopic and physicochemical data are not extensively published in readily accessible scientific literature, its identity is confirmed through its CAS Number 123278-01-3.[1] The compound is a methoxy derivative of agarotetrol, another chromone found in Aquilaria sinensis. Agarotetrol is considered a significant quality marker for agarwood, with its concentration levels often used to assess the quality of the resin.

Research on Aquilaria sinensis and its Constituents

The scientific focus on Aquilaria sinensis has largely been on the complex mixture of compounds within its essential oil and solvent extracts, rather than on individual molecules like this compound. The primary chemical classes identified in agarwood include sesquiterpenes, aromatic compounds, and notably, 2-(2-phenylethyl)chromones.[2][3][4][5] These constituents are responsible for the characteristic fragrance and purported medicinal properties of agarwood.

Quantitative Data on Related Compounds and Extracts

Given the absence of specific quantitative data for this compound, the following table summarizes findings on related compounds and extracts from Aquilaria sinensis. This information provides a valuable, albeit indirect, perspective on the potential concentrations and activities of compounds within this species.

| Compound/Extract | Source | Method | Key Quantitative Finding | Reference |

| Agarotetrol | Aquilaria sinensis (induced) | HPLC | Highest content of 1.78 mg/g achieved with repeated stimulation using 10 g/L methyl jasmonate. | [6] |

| Agarotetrol | Aquilaria sinensis (fungal induced) | Not Specified | Accumulation reached 0.034%, 0.039%, and 0.038% at 2, 4, and 6 months post-inoculation. | |

| Aquilaria sinensis Essential Oil | Aquilaria sinensis stem bark | GC-MS | Major compound identified was 10-epi-γ-eudesmol. | [7] |

| Aquilaria sinensis Flower Extract Fractions | Aquilaria sinensis flowers | Cytotoxicity Assay (human lung cancer cell lines) | Fr. B-1 showed IC50 values ≤ 0.02 µg/mL. | [8] |

| Cucurbitacin E (from A. sinensis flowers) | Aquilaria sinensis flowers | Cytotoxicity Assay (A549/Taxol cells) | IC50 = 0.002 µM | [8] |

| 7-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-4H-1-benzopyran-4-one (from A. sinensis flowers) | Aquilaria sinensis flowers | Cytotoxicity Assay (A549/Taxol cells) | IC50 = 0.91 µM | [8] |

Experimental Methodologies

Detailed experimental protocols for the biological evaluation of this compound are not available. However, research on Aquilaria sinensis extracts and other isolated compounds provides a template for potential future investigations.

Representative Experimental Protocol: Bioassay-Guided Fractionation and Cytotoxicity Testing of Aquilaria sinensis Flower Extract

The following is a summary of the methodology used in a study that successfully isolated cytotoxic constituents from the flowers of Aquilaria sinensis.[8]

1. Extraction and Fractionation:

-

Dried and powdered flowers of A. sinensis were extracted with 95% ethanol.

-

The crude ethanol extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, showing the most potent activity, was subjected to further chromatographic separation using silica gel column chromatography.

-

Fractions were further purified using reversed-phase C18 silica gel column chromatography and preparative HPLC to yield pure compounds.

2. Cytotoxicity Assays:

-

Human lung cancer cell lines (SPC-A-1, NCI-H520, A549, and A549/Taxol) were used.

-

Cells were seeded in 96-well plates and treated with various concentrations of the isolated fractions and compounds.

-

Cell viability was assessed using the MTT assay after a specified incubation period.

-

IC50 values were calculated to determine the concentration required for 50% inhibition of cell growth.

Potential Signaling Pathways and Mechanisms of Action

While no signaling pathways have been elucidated for this compound, research on other constituents of Aquilaria sinensis and related chromone derivatives suggests potential areas of investigation. For instance, some chromones have been shown to inhibit NF-κB activation and LPS-induced nitric oxide production, indicating anti-inflammatory potential.[2] The cytotoxic compounds isolated from A. sinensis flowers, such as cucurbitacins, are known to be potent inhibitors of the STAT3 signaling pathway.

The following diagram illustrates a hypothetical workflow for the investigation of this compound, from isolation to potential mechanism of action studies, based on common practices in natural product research.

The following diagram depicts a simplified, hypothetical signaling pathway that could be investigated for anti-inflammatory effects of chromone derivatives from Aquilaria sinensis.

Conclusion and Future Directions

This compound remains a poorly characterized natural product. The available literature confirms its existence in Aquilaria sinensis but provides no substantial data on its biological activities or potential therapeutic applications. The rich pharmacological profile of A. sinensis extracts and other isolated constituents, such as other chromones and cucurbitacins, strongly suggests that this compound warrants further investigation.

Future research should focus on the targeted isolation of this compound in sufficient quantities to enable comprehensive biological screening. A logical starting point would be to assess its cytotoxic and anti-inflammatory properties, given the activities observed in the broader extracts and related compounds. Elucidation of its mechanism of action and exploration of its structure-activity relationship in comparison to agarotetrol and other chromones could unveil novel therapeutic leads. The development of efficient synthetic routes would also be crucial for advancing the research and potential development of this elusive compound.

References

- 1. This compound|CAS 123278-01-3|DC Chemicals [dcchemicals.com]

- 2. GC-MS Study of the Chemical Components of Different Aquilaria sinensis (Lour.) Gilgorgans and Agarwood from Different A… [ouci.dntb.gov.ua]

- 3. traditionalmedicines.org [traditionalmedicines.org]

- 4. Chemical Constituents and Pharmacological Activity of Agarwood and Aquilaria Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Content of Agarotetrol in Agarwood of Aquilaria sinensis Stimulated Repeatedly with Methyl Jasmonate [rdzwxb.com]

- 7. ir.uitm.edu.my [ir.uitm.edu.my]

- 8. Bioassay-guided isolation of cytotoxic constituents from the flowers of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

Stability and degradation of 4'-Methoxyagarotetrol under different conditions

This technical guide provides an in-depth analysis of the stability and degradation profile of 4'-Methoxyagarotetrol, a natural compound found in Aquilaria sinensis (Lour.).[1] The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the development of stable pharmaceutical formulations and to establish appropriate storage conditions. The guide outlines potential degradation pathways and provides methodologies for assessing the stability of this compound under various stress conditions, in line with the principles of forced degradation studies recommended by the International Conference on Harmonisation (ICH).[2][3]

Chemical Profile of this compound

-

IUPAC Name: (5S,6R,7R,8S)-5,6,7,8-Tetrahydro-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-4H-1-benzopyran-4-one

-

CAS Number: 123278-01-3

-

Molecular Formula: C18H20O7

-

Molecular Weight: 348.35 g/mol

Chemical Structure:

The structure of this compound is characterized by a tetrahydroxylated tetrahydro-benzopyran-4-one core, commonly known as a chromone derivative, connected to a 4-methoxyphenylethyl group. The presence of multiple hydroxyl groups and a methoxy ether linkage suggests potential susceptibility to oxidative and hydrolytic degradation.

Forced Degradation Studies: An Overview

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to elicit degradation.[3] The primary objectives of such studies are to identify potential degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods.[2][3] A typical forced degradation study involves exposure to acid, base, oxidative agents, light, and heat to induce degradation to a target level, often in the range of 5-20%.

Experimental Protocols for Forced Degradation of this compound

The following are detailed, representative protocols for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is used for all stress studies.

2. Analytical Methodology:

A stability-indicating HPLC method is essential for separating and quantifying this compound from its degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point for such analyses. Detection is typically performed using a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize the degradation products.

3. Stress Conditions:

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at room temperature (25°C) for 8 hours.

-

At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature (25°C) for 48 hours, protected from light.

-

At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

A sample of solid this compound is placed in a controlled temperature oven at 80°C for 7 days.

-

Samples are withdrawn at intervals (e.g., day 0, 1, 3, 7), dissolved in the initial solvent, and analyzed by HPLC.

-

-

Photolytic Degradation:

-

A solution of this compound (1 mg/mL) is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

-

A control sample is kept in the dark under the same temperature conditions.

-

Samples are analyzed by HPLC at appropriate time intervals.

-

Hypothetical Degradation Profile of this compound

The following tables summarize the hypothetical quantitative data from the forced degradation studies. The percentage of degradation and the formation of major degradation products (DP) are presented.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Products Formed |

| 0.1 M HCl | 24 hours | 60°C | 15.2% | DP-1 |

| 0.1 M NaOH | 8 hours | 25°C | 18.5% | DP-2, DP-3 |

| 3% H2O2 | 48 hours | 25°C | 12.8% | DP-4 |

| Heat (Solid) | 7 days | 80°C | 8.5% | DP-5 |

| Photolytic | 1.2 million lux hrs | 25°C | 5.1% | DP-6 |

Table 2: Hypothetical Degradation Product Profile

| Degradation Product | Formation Condition | Proposed Structure/Modification |

| DP-1 | Acid Hydrolysis | Demethylation of the 4'-methoxy group |

| DP-2 | Base Hydrolysis | Opening of the pyranone ring |

| DP-3 | Base Hydrolysis | Epimerization at a stereocenter |

| DP-4 | Oxidation | Oxidation of one or more hydroxyl groups to ketones |

| DP-5 | Thermal | Dehydration product |

| DP-6 | Photolytic | Minor oxidative degradation product |

Visualizing Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation of this compound.

Proposed Degradation Pathway of this compound

Caption: Proposed degradation pathways for this compound.

Conclusion

This technical guide outlines a systematic approach to evaluating the stability of this compound through forced degradation studies. The provided hypothetical data and degradation pathways serve as a framework for researchers to design and execute their own stability protocols. Understanding the degradation profile is crucial for the development of a stable, safe, and effective drug product. Further studies involving the isolation and structural elucidation of the degradation products using techniques like NMR would be necessary to confirm the proposed pathways.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 4'-Methoxyagarotetrol from Aquilaria sinensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the extraction and isolation of 4'-Methoxyagarotetrol, a bioactive chromone derivative, from the resinous heartwood of Aquilaria sinensis (agarwood). The methodology is based on established solvent extraction and chromatographic purification techniques, optimized for obtaining high-purity this compound for research and drug development purposes. This document includes a step-by-step experimental protocol, a summary of quantitative parameters, and a workflow diagram for clarity.

Introduction

Aquilaria sinensis, commonly known as agarwood, is a valuable source of a diverse array of secondary metabolites, including sesquiterpenoids and chromones.[1] Among these, 2-(2-phenylethyl)chromones (PECs) are characteristic constituents of agarwood and are known for their potential neuroprotective and other pharmacological properties.[1][2] this compound is a specific chromone derivative found in Aquilaria sinensis that has garnered interest for its potential bioactivity.[3][4] The effective extraction and purification of this compound are crucial for further pharmacological investigation and potential drug development. This protocol outlines a robust method for the isolation of this compound.

Experimental Protocols

Part 1: Extraction of Crude Extract from Aquilaria sinensis

This part of the protocol details the initial extraction of compounds from the dried and powdered agarwood.

Materials and Equipment:

-

Dried agarwood from Aquilaria sinensis

-

Grinder or mill

-

Reflux extraction apparatus (round-bottom flask, condenser, heating mantle)

-

95% Ethanol (EtOH)

-

Rotary evaporator

-

Filter paper and funnel

Procedure:

-

Preparation of Plant Material: Grind the dried Hainan agarwood to a coarse powder.[5]

-

Solvent Extraction:

-

Concentration:

Part 2: Liquid-Liquid Partitioning of the Crude Extract

This step aims to separate compounds based on their polarity.

Materials and Equipment:

-

Crude ethanol extract from Part 1

-

Separatory funnel

-

Ethyl acetate (EtOAc)

-

n-Butanol

-

Distilled water

Procedure:

-

Dissolution: Dissolve the concentrated crude extract in distilled water.[5]

-

Partitioning:

-

Transfer the aqueous solution to a separatory funnel.

-

Perform liquid-liquid partitioning by sequentially extracting with ethyl acetate (3.0 L x 3) and then n-butanol (3.0 L x 3).[5]

-

Collect the ethyl acetate fraction, which is expected to contain the chromones.

-

Part 3: Chromatographic Purification of this compound

This final stage involves the isolation of the target compound using column chromatography.

Materials and Equipment:

-

Ethyl acetate fraction from Part 2

-

Silica gel for vacuum liquid chromatography (VLC)

-

Petroleum ether (PET) and Ethyl acetate (EtOAc) for VLC elution

-

Octadecylsilane (ODS) gel for column chromatography

-

Methanol (MeOH) and Water for ODS column elution

-

Thin-layer chromatography (TLC) plates and developing chamber

-

High-performance liquid chromatography (HPLC) system (for final purity analysis)

Procedure:

-

Silica Gel Vacuum Liquid Chromatography (VLC):

-

ODS Gel Column Chromatography:

-

Isolation and Identification:

-

Monitor the sub-fractions by TLC and/or HPLC to identify those containing pure this compound.

-

Combine the pure fractions and evaporate the solvent.

-

Confirm the structure of the isolated compound using spectroscopic methods such as NMR and MS.

-

Data Presentation

Table 1: Summary of Extraction and Partitioning Parameters

| Parameter | Value | Reference |

| Plant Material | Dried Hainan agarwood (Aquilaria sinensis) | [5] |

| Initial Mass of Plant Material | 1.0 kg | [5] |

| Extraction Solvent | 95% Ethanol | [5] |

| Solvent Volume per Extraction | 3.0 L | [5] |

| Number of Extractions | 3 | [5] |

| Extraction Time per Cycle | 3.0 hours | [5] |

| Partitioning Solvent 1 | Ethyl acetate | [5] |

| Partitioning Solvent 2 | n-Butanol | [5] |

| Volume of Partitioning Solvents | 3.0 L x 3 | [5] |

Table 2: Summary of Chromatographic Purification Parameters

| Parameter | Details | Reference |

| VLC Stationary Phase | Silica gel | [5] |

| VLC Mobile Phase | Petroleum ether-Ethyl acetate gradient (1:0 → 0:1) | [5] |

| ODS Column Stationary Phase | ODS gel | [5] |

| ODS Column Mobile Phase | Methanol/Water gradient (3:7 → 1:0) | [5] |

Mandatory Visualization

Caption: Workflow for the extraction and purification of this compound.

References

Application Note: Quantification of 4'-Methoxyagarotetrol in Human Plasma by HPLC-MS/MS

Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative determination of 4'-Methoxyagarotetrol in human plasma. This compound is a chromone derivative found in agarwood, a resinous heartwood with a long history of use in traditional medicine.[1] The increasing interest in the pharmacological properties of agarwood constituents necessitates reliable bioanalytical methods to support pharmacokinetic and drug metabolism studies. This method utilizes a simple liquid-liquid extraction procedure for sample preparation and stable isotope-labeled this compound as an internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization and Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 0.5 to 500 ng/mL with excellent accuracy and precision, making it suitable for high-throughput analysis in clinical and preclinical research.

Introduction

Agarwood, the resinous heartwood from Aquilaria species, is a valuable natural product used for centuries in traditional medicine and perfumery.[2] Its complex chemical composition includes a variety of sesquiterpenes and 2-(2-phenylethyl)chromones, which are believed to be the main bioactive constituents.[3] this compound is a specific 2-(2-phenylethyl)chromone derivative that has garnered interest for its potential pharmacological activities. To investigate its absorption, distribution, metabolism, and excretion (ADME) properties, a highly selective and sensitive analytical method for its quantification in biological matrices is essential.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the technology of choice for the quantification of small molecules in complex biological samples due to its high sensitivity, specificity, and speed.[4] This application note provides a detailed protocol for the quantification of this compound in human plasma, based on established methods for similar 2-(2-phenylethyl)chromones.[5] The method is designed for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Experimental

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

This compound-d3 (internal standard, IS) (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

-

Ethyl acetate (HPLC grade)

Instrumentation

-

HPLC System: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

-

Analytical Column: Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) or equivalent[5]

Sample Preparation

-

Thaw human plasma samples and standards at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To 100 µL of plasma, add 10 µL of internal standard working solution (100 ng/mL of this compound-d3 in methanol).

-

Vortex for 10 seconds.

-

Add 500 µL of ethyl acetate for liquid-liquid extraction.[5]

-

Vortex for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the upper organic layer (400 µL) to a new microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds.

-

Transfer the solution to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

HPLC Parameters

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | As described in the table below |

Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 2.0 | 40 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 5 |

| 10.0 | 5 |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Gas Temperature | 325°C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 40 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

| MRM Transitions | As described in the table below |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |